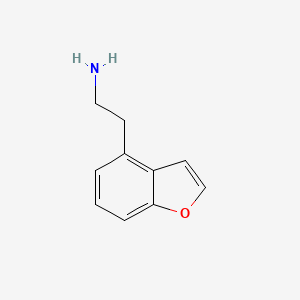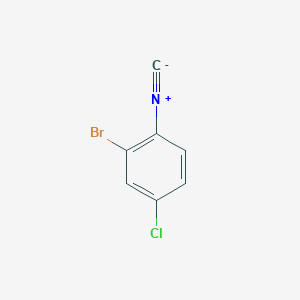
2-Bromo-4-chloro-1-isocyanobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-1-isocyanobenzene is an aromatic compound with the molecular formula C7H3BrClN It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and isocyanide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-isocyanobenzene typically involves the substitution reactions on a benzene ring. One common method is the electrophilic aromatic substitution, where bromine and chlorine are introduced to the benzene ring using bromination and chlorination reactions, respectively. The isocyanide group can be introduced through a nucleophilic substitution reaction using appropriate isocyanide reagents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis starting from benzene. The process includes:
- Bromination of benzene using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
- Chlorination of the brominated benzene using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
- Introduction of the isocyanide group through a nucleophilic substitution reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-chloro-1-isocyanobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed depend on the type of reaction and the reagents used. For example, in a substitution reaction with an amine, the product would be an amine-substituted benzene derivative .
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-1-isocyanobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-chloro-1-isocyanobenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the isocyanide group can interact with nucleophiles. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-chloro-1-fluorobenzene: Similar structure but with a fluorine atom instead of an isocyanide group.
2-Bromo-4-chlorobenzaldehyde: Contains an aldehyde group instead of an isocyanide group.
Uniqueness
2-Bromo-4-chloro-1-isocyanobenzene is unique due to the presence of the isocyanide group, which imparts distinct reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C7H3BrClN |
|---|---|
Peso molecular |
216.46 g/mol |
Nombre IUPAC |
2-bromo-4-chloro-1-isocyanobenzene |
InChI |
InChI=1S/C7H3BrClN/c1-10-7-3-2-5(9)4-6(7)8/h2-4H |
Clave InChI |
VGZJXNYMHQHQOU-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C1=C(C=C(C=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


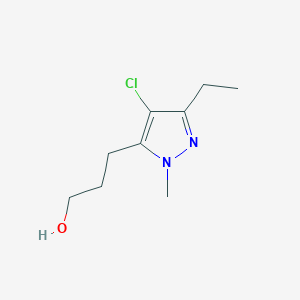
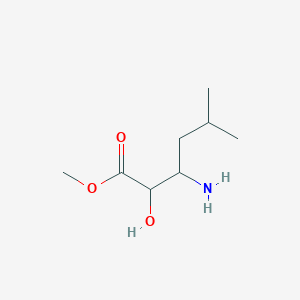
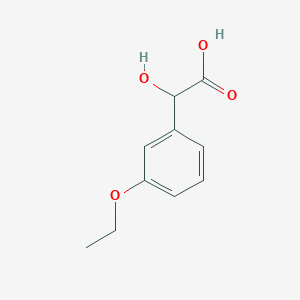
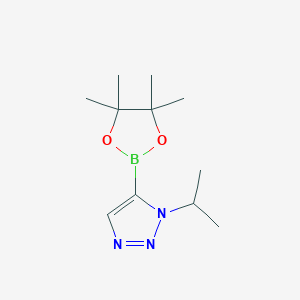
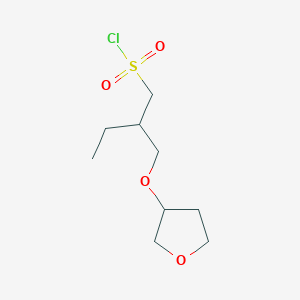
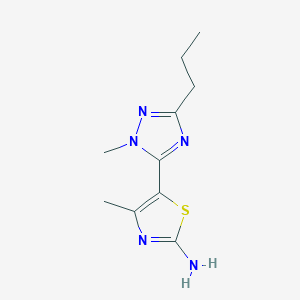
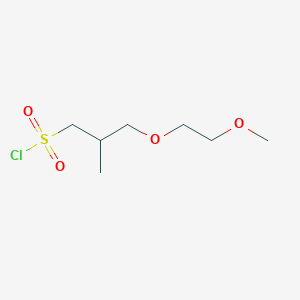
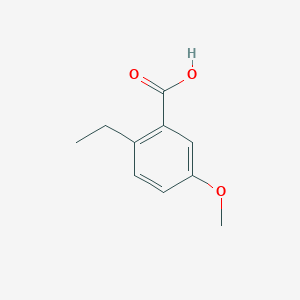
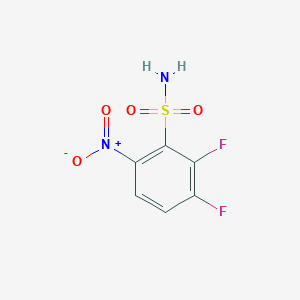
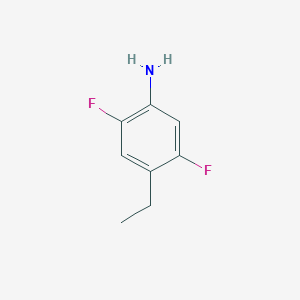
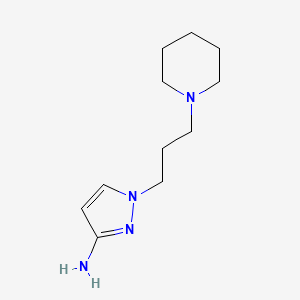
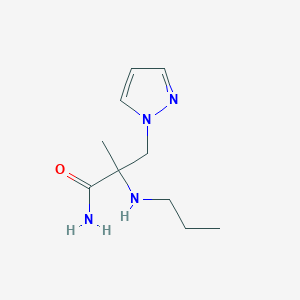
![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B13625348.png)
